1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide

TDO inhibitor cancer immunotherapy indole regioisomer

This 3-carboxamide regioisomer of antiallergy candidate CI-949 delivers a unique pharmacophore for head-to-head selectivity profiling. N1-methyl substitution tunes lipophilicity (logP 0.42) and HBD count, boosting membrane permeability over carboxylate analogs. Serves as a minimal baseline scaffold for TDO/IDO1 fragment-based lead optimization and tubulin polymerization SAR. Unsubstituted indole core enables systematic substitution scans. Procure now to validate target engagement before investing in complex analogs.

Molecular Formula C11H10N6O
Molecular Weight 242.24 g/mol
Cat. No. B11013545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide
Molecular FormulaC11H10N6O
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NC3=NNN=N3
InChIInChI=1S/C11H10N6O/c1-17-6-8(7-4-2-3-5-9(7)17)10(18)12-11-13-15-16-14-11/h2-6H,1H3,(H2,12,13,14,15,16,18)
InChIKeyYKLICTHVQYDTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes9 mg / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide in Modern Screening Libraries: A Physicochemical and Target-Class Overview


1-Methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide (CAS 1401533-92-3) is a small-molecule indole-3-carboxamide derivative featuring a tetrazole bioisostere at the carboxamide nitrogen . With a molecular weight of 242.24 g/mol and a formula of C11H10N6O, it is classified within the indole-tetrazole coupled aromatic amide family [1]. This compound is currently listed in screening libraries, such as the ChemDiv catalog (Compound ID Y043-3115), indicating its availability for high-throughput screening campaigns . Its structural class is pharmacologically relevant, as indole-tetrazole conjugates have been identified as competitive inhibitors of human tryptophan 2,3-dioxygenase (TDO) and explored as antiallergy agents, though specific published bioactivity data for this exact compound remains limited [2][3].

Why a Simple 'Indole-Tetrazole' Generic Tag is Insufficient for 1-Methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide


Within the indole-tetrazole class, substitution patterns critically dictate biological target engagement and physicochemical behavior, making generic replacement unreliable. For example, the antiallergy clinical candidate CI-949 (5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide) possesses a 2-carboxamide linkage and multiple electron-donating substituents on the indole core, which are essential for its histamine release inhibition potency (IC50 = 11.4 µM) [1]. In contrast, the target compound possesses a 3-carboxamide linkage and an N1-methyl substitution on an otherwise unsubstituted indole core. This regioisomeric difference (2-carboxamide vs. 3-carboxamide) alters the vector of the tetrazole moiety, which is predicted to affect hydrogen-bonding networks in target enzyme active sites, as demonstrated in crystallographic studies of TDO-indole-tetrazole complexes [2]. Furthermore, the N1-methyl group of the target compound influences lipophilicity (logP = 0.42) and hydrogen bond donor count (HBD = 2) compared to N1-unsubstituted or N1-aryl analogs . These structural nuances mean that even closely related compounds within this scaffold family cannot be assumed to exhibit interchangeable target binding or ADME profiles.

Quantitative Differentiation Evidence for 1-Methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide Against In-Class Analogs


Regioisomeric Scaffold Differentiation: 3-Carboxamide vs. 2-Carboxamide Indole-Tetrazole Conjugates for TDO Inhibition

The target compound contains a 3-carboxamide linkage to the tetrazole, a regioisomeric variant of the 2-carboxamide indole-tetrazole scaffold exemplified by CI-949 [1]. In co-crystal structures of TDO with indole-tetrazole inhibitors, the 3-carboxamide vector orients the tetrazole toward a distinct sub-pocket within the heme-binding active site compared to 2-carboxamide analogs [2]. While specific IC50 data for this exact compound are not published, the regioisomeric distinction is critical: CI-949 (2-carboxamide) is a potent histamine release inhibitor, whereas the 3-carboxamide scaffold has been independently associated with tubulin polymerization inhibition in a series of indole-tetrazole coupled aromatic amides (6a: IC50 = 0.34 µM vs. combretastatin A-4 standard) [3]. This suggests that the 3-carboxamide indole-tetrazole linkage may preferentially engage cytoskeletal targets rather than immunomodulatory ones, making the procurement decision dependent on the intended target class.

TDO inhibitor cancer immunotherapy indole regioisomer structure-based design

N1-Methyl Substitution Effect on Physicochemical Properties vs. N1-H and N1-Isopropyl Analogs

The target compound's N1-methyl group confers a calculated logP of 0.42 and logD of -1.83 (at pH 7.4), as reported by the vendor ChemDiv . This is intermediate between the N1-unsubstituted analog (predicted logP ~0.0–0.2) and the N1-isopropyl analog 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide (predicted logP ~1.5–2.0) . The polar surface area (PSA) of the target compound is 77.4 Ų with 5 hydrogen bond acceptors and 2 hydrogen bond donors . The N1-methyl group provides a modest lipophilicity increase without adding rotatable bonds, preserving ligand efficiency metrics. For procurement, this means the target compound occupies a favorable physicochemical space for oral bioavailability (compliant with Lipinski's Rule of Five) while maintaining sufficient aqueous solubility (logSw = -2.19) for in vitro assay compatibility .

lipophilicity solubility medicinal chemistry lead optimization

Tetrazole Bioisostere Replacement: Carboxylic Acid vs. Tetrazole in Indole-3-Carboxamide Scaffolds

The tetrazole moiety in the target compound serves as a metabolically stable bioisostere of the carboxylic acid group [1]. Tetrazoles possess a pKa of approximately 4.5–4.9, closely mimicking carboxylic acids (pKa ~4.2–4.5), while offering enhanced metabolic stability due to resistance to glucuronidation and β-oxidation pathways that commonly degrade carboxylic acid-containing compounds [1]. The indole-3-carboxylic acid precursor (1-methyl-1H-indole-3-carboxylic acid) has a calculated pKa of ~3.8–4.2, whereas the tetrazole analog is expected to maintain similar acidity with improved membrane penetration at physiological pH due to the delocalized negative charge across the tetrazole ring . In the context of TDO inhibitor design, indole-tetrazole pharmacophores have demonstrated competitive binding with L-tryptophan substrate, a feature not observed with indole-carboxylic acid analogs [2].

bioisostere tetrazole carboxylic acid metabolic stability drug design

Chemical Accessibility and Screening Library Deployment Status

The target compound (ChemDiv ID Y043-3115) is available as a screening compound with 9 mg in stock and a shipping time of 1 week . This contrasts with the antiallergy clinical candidate CI-949, which is not commercially available as a research tool compound from major vendors, and the TDO inhibitor LM10, which is available but at significantly higher cost as a specialized pharmacological tool [1]. The target compound's inclusion in the ChemDiv screening library suggests it has passed quality control metrics (purity assessment, structural validation) for high-throughput screening deployment, providing a readily accessible entry point for initial target fishing and hit identification campaigns .

high-throughput screening chemical probe library compound drug discovery

Recommended Research and Procurement Scenarios for 1-Methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide


High-Throughput Screening for TDO/IDO Immuno-Oncology Inhibitor Discovery

The compound is ideally suited as a core scaffold for HTS campaigns targeting tryptophan-catabolizing enzymes TDO and IDO1, based on crystallographic evidence that indole-tetrazole pharmacophores competitively occupy the heme-binding active site of human TDO [1]. Its N1-methyl-3-carboxamide-tetrazole architecture provides a minimal but functional pharmacophore that can serve as a starting point for fragment-based or structure-based lead optimization. Procurement of this compound enables initial binding validation before investing in more complex substituted analogs such as LM10 .

Medicinal Chemistry Hit-to-Lead Optimization Leveraging Tetrazole Bioisosterism

The tetrazole-for-carboxylic-acid bioisosteric replacement inherent in this compound provides a strategic advantage in lead optimization programs where metabolic liabilities of carboxylates (glucuronidation, poor membrane permeability) are anticipated [2]. The calculated logP (0.42) and logSw (-2.19) indicate adequate solubility for in vitro assays while maintaining sufficient lipophilicity for passive membrane diffusion, making the compound a favorable starting point for CNS or intracellular target programs .

Chemical Biology Tool for Tubulin Polymerization Studies

Based on class-level evidence from Reddy et al. (2022), indole-3-carboxamide tetrazole coupled aromatic amides exhibit potent tubulin polymerization inhibition (IC50 as low as 0.34 µM for optimized analogs) [3]. The target compound, bearing the core 3-carboxamide-tetrazole pharmacophore, can serve as a minimalist probe for studying structure-activity relationships governing microtubule disruption, with the unsubstituted indole ring providing a baseline for subsequent substitution scans at positions 4, 5, 6, or 7 of the indole core.

Comparative Scaffold Analysis in Kinase and Allergic Mediator Inhibition Profiling

Given that the 2-carboxamide regioisomer CI-949 is a potent inhibitor of histamine, leukotriene, and thromboxane release (IC50 values of 11.4, 0.5, and 3.0 µM, respectively) [4], the 3-carboxamide target compound enables direct head-to-head regioisomeric comparison in broad-panel selectivity profiling. Researchers can systematically assess how the shift from 2-carboxamide to 3-carboxamide alters selectivity across kinase, GPCR, and immune mediator release assays, informing patent strategies and scaffold-hopping decisions.

Quote Request

Request a Quote for 1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.